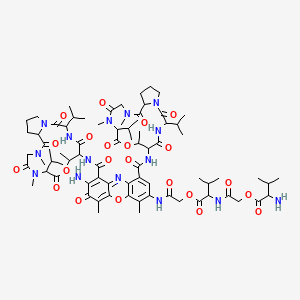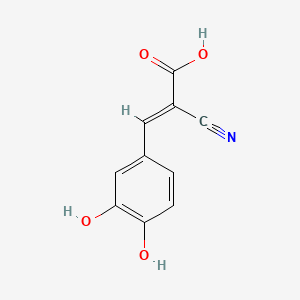
AG 30
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, isopropyl β-(3,4-dihydroxyphenyl)-α-hydroxypropanoate was synthesized from 3,4-dihydroxybenzaldehyde and acetylglycine through the formation of 2-methyl-4-(3,4-acetoxybenzylene)oxazol-5-ones, α-acetylamino-β-(3,4-diacetoxyphenyl)acrylic acid, and β-(3,4-dihydroxyphenyl)pyruvic acid followed by Clemmensen reduction and esterification .Aplicaciones Científicas De Investigación
Investigación del Cáncer
AG 30 ha sido identificado como un inhibidor efectivo y selectivo de la tirosina quinasa EGFR . Inhibe selectivamente la autorrenovación inducida por c-ErbB y puede suprimir la activación de STAT5 en eritroblastos primarios . Esta propiedad es significativa en la investigación del cáncer, particularmente en el estudio de las vías de transducción de señales que promueven la proliferación y supervivencia celular, las cuales a menudo están reguladas positivamente en las células cancerosas.
Fotocatálisis
Los compuestos a base de plata como this compound han sido explorados por sus propiedades fotocatalíticas. Los estudios han demostrado que el fosfato de plata (Ag3PO4), que comparte un componente de plata similar con this compound, exhibe fuertes habilidades de oxidación bajo excitación lumínica y se utiliza en el tratamiento de aguas residuales contaminadas con materia orgánica . Si bien el this compound en sí mismo puede no utilizarse directamente en esta aplicación, la investigación sobre los compuestos de plata proporciona información sobre posibles aplicaciones fotocatalíticas.
Aplicaciones Antibacterianas
La investigación sobre nanopartículas bimetálicas de óxido de plata-cobre, que podrían estar relacionadas con el contenido de plata en this compound, ha demostrado una mayor actividad antibacteriana contra diversas cepas bacterianas . Estos hallazgos sugieren que el this compound podría aplicarse potencialmente en el desarrollo de nuevos agentes o recubrimientos antibacterianos.
Remediación Ambiental
This compound y sus análogos han sido estudiados para aplicaciones ambientales, particularmente en la degradación de contaminantes ambientales. Por ejemplo, las nanopartículas de Ag y los nanocompuestos Ag/Au preparados por ablación láser pulsada han mostrado una aplicación potencial contra el 4-nitrofenol para el tratamiento del agua .
Neurociencia
La similitud estructural del compuesto con los metabolitos de la dopamina sugiere posibles aplicaciones en la investigación de la neurociencia. Por ejemplo, el ácido 3,4-dihidroxifenilacético, un compuesto relacionado, es un metabolito de la dopamina y participa en la biodegradación de este neurotransmisor . El this compound podría utilizarse para estudiar vías metabólicas similares o los efectos de la dopamina en el cerebro.
Nanotecnología
El componente de plata del this compound lo hace relevante en el campo de la nanotecnología. Se han sintetizado nanoclusters de Ag30 protegidos con multitiol quirales, que exhiben resolución espontánea y luminiscencia roja, lo que indica posibles aplicaciones en la creación de nanoestructuras quirales con propiedades ópticas específicas .
Safety and Hazards
Mecanismo De Acción
Target of Action
Tyrphostin AG30, also known as AG-30, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell growth and division. In addition, AG30 has been found to inhibit the Mycobacterium tuberculosis Pup Proteasome System , a unique system in Mtb and related bacterial genera .
Mode of Action
AG30 selectively inhibits self-renewal induction by c-ErbB , a member of the EGFR family . It is also able to inhibit the activation of STAT5 by c-ErbB in primary erythroblasts . In the context of Mtb, AG30 inhibits the depupylation actions of Dop , the Mtb depupylating protease .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase by AG30 affects the EGFR signaling pathway , which plays a crucial role in the regulation of cell proliferation, survival, and differentiation . By inhibiting the activation of STAT5, AG30 disrupts the JAK-STAT signaling pathway , which is involved in cell growth, survival, and differentiation . In the case of Mtb, AG30 affects the Pup-Proteasome System , a key player in protein degradation .
Pharmacokinetics
It is known that the compound is slightly soluble in dmso .
Result of Action
The inhibition of EGFR tyrosine kinase and the disruption of the JAK-STAT signaling pathway by AG30 can lead to the suppression of cell proliferation and survival . In the context of Mtb, the inhibition of the Pup-Proteasome System could potentially lead to the accumulation of unwanted proteins, disrupting the normal functioning of the bacteria .
Análisis Bioquímico
Biochemical Properties
Tyrphostin AG30 selectively inhibits self-renewal induction by c-ErbB, and is able to inhibit activation of STAT5 by c-ErbB in primary erythroblasts . This suggests that Tyrphostin AG30 interacts with enzymes such as c-ErbB and proteins like STAT5, altering their activities and influencing biochemical reactions.
Cellular Effects
Tyrphostin AG30 has shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the growth of rat smooth muscle cells stimulated by PDGF-BB or FCS . This indicates that Tyrphostin AG30 influences cell function, including impact on cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Tyrphostin AG30 involves its interaction with biomolecules and its influence on gene expression. For example, it has been found to inhibit the depupylation actions of Dop on native substrate, FabD-Pup . This suggests that Tyrphostin AG30 exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, Tyrphostin AG30 has shown changes in its effects over time. For instance, it has been found that Tyrphostin AG30, delivered from polymeric matrices, ensured a prolonged drug residence at the angioplasty site after single intraluminal application . This indicates that Tyrphostin AG30 has long-term effects on cellular function observed in in vitro or in vivo studies.
Metabolic Pathways
Tyrphostin AG30 is involved in various metabolic pathways. For instance, it has been found to inhibit the pupylation activity of PafA, the sole Pup ligase in Mycobacterium tuberculosis . This suggests that Tyrphostin AG30 interacts with enzymes such as PafA and influences metabolic flux or metabolite levels.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c11-5-7(10(14)15)3-6-1-2-8(12)9(13)4-6/h1-4,12-13H,(H,14,15)/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMWBHLWSMKFSM-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(\C#N)/C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122520-79-0 | |
| Record name | AG 30 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of AG-30/5C in mast cells?
A: AG-30/5C has been identified as a G protein-biased agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2) in mast cells. [] This means it preferentially activates G protein signaling pathways over β-arrestin pathways. []
Q2: Does AG-30/5C affect the expression of MRGPRX2 on the cell surface?
A: Unlike compound 48/80, AG-30/5C pretreatment does not affect cell surface MRGPRX2 expression or subsequent mast cell degranulation in response to either compound 48/80 or AG-30/5C. []
Q3: What downstream signaling pathways are involved in AG-30/5C-mediated mast cell activation?
A: AG-30/5C activates mast cells through a pertussis toxin-sensitive G protein pathway, suggesting the involvement of Gi/o proteins. [] This activation leads to the stimulation of phospholipase C, ultimately resulting in the activation of MAPK and NF-κB signaling pathways. []
Q4: What is the effect of AG-30/5C on mast cell function?
A: AG-30/5C induces degranulation and production of lipid mediators (e.g., leukotriene C4, prostaglandin D2, and E2) in human mast cells. [] It also promotes mast cell chemotaxis and the production of various cytokines and chemokines, including GM-CSF, TNF-α, IL-8, MCP-1, MCP-3, MIP-1α, and MIP-1β. []
Q5: What is the significance of AG-30/5C's angiogenic properties?
A: In addition to its effects on mast cells, AG-30/5C exhibits angiogenic properties by promoting the growth and tube formation of vascular endothelial cells. [] This activity suggests potential therapeutic applications for ischemic diseases. []
Q6: How does AG-30/5C promote angiogenesis?
A: AG-30/5C enhances neovascularization and upregulates the expression of angiogenesis-related cytokines and growth factors in human aortic endothelial cells. []
Q7: Does AG-30/5C possess any antimicrobial activity?
A: AG-30/5C displays antimicrobial activity against a range of bacteria, likely due to its α-helical structure with hydrophobic and positively charged amino acids, enabling interaction with bacterial membranes. []
Q8: What is the molecular formula and weight of AG-30/5C?
A8: AG-30/5C, also known as (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid, has the molecular formula C10H7NO4 and a molecular weight of 205.17 g/mol.
Q9: Is there any spectroscopic data available for AG-30/5C?
A9: The provided research papers do not include detailed spectroscopic data for AG-30/5C. Further investigation into databases or literature focusing on its structural characterization would be required.
Q10: What are the potential therapeutic applications of AG-30/5C?
A10: AG-30/5C's unique properties as a G protein-biased agonist for MRGPRX2, combined with its angiogenic and antimicrobial activities, make it a promising candidate for further research in various therapeutic areas, including:
- Wound healing: Its ability to activate mast cells, promote angiogenesis, and exhibit antimicrobial activity could be beneficial in wound healing processes. []
- Ischemic diseases: The angiogenic properties of AG-30/5C suggest potential for treating conditions characterized by insufficient blood supply, such as peripheral artery disease. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




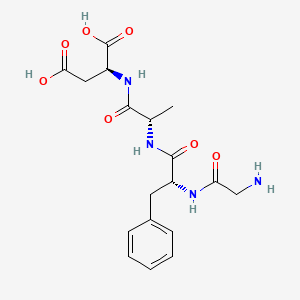
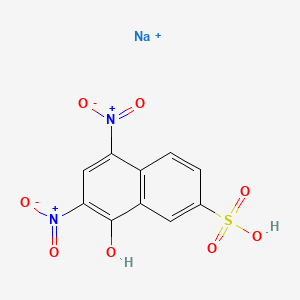
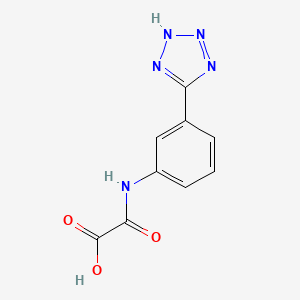
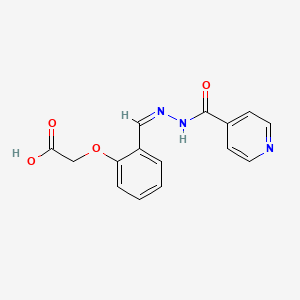

![7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride](/img/structure/B1664351.png)


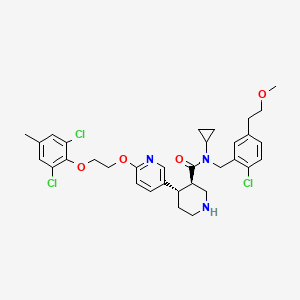
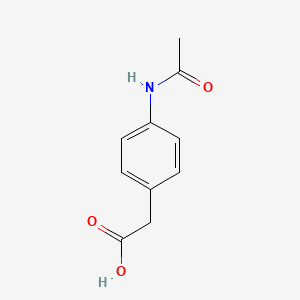

![[2-[[8-Amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethyl] 2-amino-3-methylbutanoate](/img/structure/B1664362.png)
